Gnemonoside D

Description

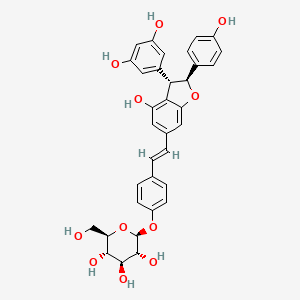

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H32O11 |

|---|---|

Molecular Weight |

616.6 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-6-yl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C34H32O11/c35-16-27-30(40)31(41)32(42)34(45-27)43-24-9-3-17(4-10-24)1-2-18-11-25(39)29-26(12-18)44-33(19-5-7-21(36)8-6-19)28(29)20-13-22(37)15-23(38)14-20/h1-15,27-28,30-42H,16H2/b2-1+/t27-,28+,30-,31+,32-,33-,34-/m1/s1 |

InChI Key |

HWGLAKWMDNDFJI-HJTPYMFFSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=C3[C@@H]([C@H](OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O |

Synonyms |

gnemonoside D |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Context of Gnemonoside D

Botanical Sources and Geographic Distribution of Gnemonoside D-Containing Plants

Gnetum gnemon as a Primary Source

The principal botanical source of this compound is Gnetum gnemon, a plant species belonging to the Gnetaceae family. mdpi.comieeesem.com Commonly known as melinjo or belinjo, this plant is a dioecious tree that can grow to a height of 15 to 22 meters. wikipedia.org It is native to a wide region spanning from Assam and Mizoram in India, through Southeast Asia including the Malay Peninsula, the Malay Archipelago, and the Philippines, and extending to the western Pacific islands. wikipedia.orgdoc-developpement-durable.orgnparks.gov.sg

Gnetum gnemon is cultivated extensively in Southeast Asia, particularly in Indonesia, where its seeds, leaves, and flowers are consumed as food. wikipedia.orgnih.govprota4u.org The plant thrives in tropical rainforest climates with significant rainfall and can be found at elevations up to 1,700 meters. doc-developpement-durable.orgprota4u.orgglobinmed.com It is commonly found along riverbanks in both wild and cultivated settings. doc-developpement-durable.orgprota4u.org The seeds of Gnetum gnemon are particularly noted for their rich concentration of stilbenoid compounds, including this compound. ieeesem.comnih.govresearchgate.net

Other Gnetum Species and Plant Genera Yielding this compound

Besides Gnetum gnemon, this compound has also been isolated from other species within the Gnetum genus. Notably, it has been identified in the rhizomes of Gnetum africanum, a species found in tropical Africa. figshare.comnih.govcabidigitallibrary.orgresearchgate.netresearchgate.net Research has also pointed to the presence of this compound in the stems of Gnetum gnemonoides. clockss.org The broader Gnetaceae family is recognized for producing a variety of stilbenoids. ieeesem.com

Co-occurrence of this compound with Related Stilbenoids

This compound in Complex Stilbenoid Mixtures (e.g., Melinjo Seed Extract)

This compound does not occur in isolation within its botanical sources. It is typically found as part of a complex mixture of stilbenoids, particularly in extracts derived from the seeds of Gnetum gnemon, often referred to as Melinjo Seed Extract (MSE). nih.govoatext.comtandfonline.com Ethanol (B145695) extracts of melinjo seeds have been shown to contain a rich array of these compounds. oatext.comcapes.gov.br

Analyses of Melinjo Seed Extract have consistently identified this compound alongside several other stilbenoids. researchgate.netoatext.comcapes.gov.brjapsonline.comnih.govtandfonline.comjyoungpharm.orgcabidigitallibrary.orgimpactfactor.orginnovareacademics.in For instance, a 50% ethanol extract of dried melinjo endosperms yielded this compound, gnetin C, gnemonosides A and C, resveratrol (B1683913), and a new stilbenoid named gnetin L. researchgate.netcapes.gov.brnih.gov Standardized Melinjo Seed Extract powder has been reported to contain specific percentages of these compounds, including this compound. mdpi.com

Relationship to Resveratrol, Gnetin C, and Other Gnemonosides (e.g., Gnemonoside A, Gnemonoside C)

This compound is structurally related to other well-known stilbenoids. It is specifically identified as a monoglucoside of gnetin C, meaning it is a gnetin C molecule with one attached glucose group. tandfonline.commdpi.com Gnetin C, in turn, is a resveratrol dimer. mdpi.comnih.govoatext.com

The phytochemical profile of Gnetum gnemon seeds is characterized by the presence of these interrelated compounds. The seeds are rich in resveratrol dimers like gnetin C and its glucosides, which include Gnemonoside A (a diglucoside of gnetin C), Gnemonoside C, and this compound. mdpi.comnih.govresearchgate.nettandfonline.comresearchgate.netnih.govresearchgate.netresearchgate.net Trans-resveratrol is also present, though often in smaller quantities. mdpi.comnih.govresearchgate.netjapsonline.com In the gastrointestinal tract, gnemonosides A and D are known to be converted into gnetin C. mdpi.com

Isolation and Purification Methodologies for Gnemonoside D

Extraction Techniques from Plant Biomass

The initial step in obtaining Gnemonoside D involves its extraction from plant sources, most commonly the seeds or stems of Gnetum gnemon L., also known as melinjo. ieeesem.comresearchgate.net Ethanol-based extraction is a widely employed and effective method.

Typically, the dried and powdered plant material, such as the endosperms of melinjo seeds, is subjected to extraction with an aqueous ethanol (B145695) solution. acs.orgacs.org Concentrations of 50% to 70% ethanol in water are frequently reported. researchgate.netacs.orgimpactfactor.org This process leaches a wide array of phytochemicals, including this compound, from the plant matrix into the solvent. For instance, one method describes percolating dried Gnetum gnemon L. stems with ethanol for an extended period to create a crude extract. ieeesem.com Another approach involves extracting the powdered dried endosperms of melinjo with 55% aqueous ethanol. acs.orgacs.org Following the initial extraction, the resulting solution is typically filtered and concentrated under vacuum to yield a crude extract rich in various stilbenoids. ieeesem.comacs.org

To further refine the extract, liquid-liquid partitioning is often utilized. The crude ethanol extract may be partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297), to selectively separate compounds based on their solubility. ieeesem.comsemanticscholar.org This step helps to remove some unwanted compounds and enrich the fraction containing this compound before proceeding to more sophisticated purification techniques.

Chromatographic Separation Strategies

Following initial extraction, the complex mixture requires further separation to isolate this compound. This is achieved through various chromatographic techniques that separate molecules based on their physical and chemical properties.

Liquid Chromatography

Liquid chromatography is the cornerstone of this compound purification, utilizing different stationary phases to achieve separation. waters.com

A combination of different column chromatography methods is often necessary for successful isolation. researchgate.netacs.orgnih.gov A common sequence involves initial fractionation on a highly porous polymer, followed by more refined separation using octadecylated silica (B1680970) (ODS), hydroxypropylated dextran (B179266) (Sephadex LH-20), and silica gel columns. researchgate.netacs.orgnih.gov

Octadecylated Silica (ODS): ODS chromatography, a type of reversed-phase chromatography, is frequently used. In this technique, the crude extract is passed through a column packed with silica particles that have been chemically modified with C18 alkyl chains. Less polar compounds, like this compound, interact more strongly with the stationary phase and are retained longer. Elution is typically achieved by using a gradient of a solvent system, such as methanol (B129727) and water, with the concentration of the organic solvent gradually increasing to release the bound compounds. researchgate.netacs.org For example, a 55% aqueous ethanol extract of melinjo seeds was subjected to ODS column chromatography as a key purification step. acs.orgacs.org

Hydroxypropylated Dextran (Sephadex LH-20): This type of size-exclusion and partition chromatography is effective for separating polyphenolic compounds like stilbenoids. The Sephadex LH-20 beads have both hydrophilic and lipophilic properties, allowing for separation based on molecular size and polarity. It is often used as an intermediate purification step. researchgate.netacs.orgnih.gov

Silica Gel: Normal-phase chromatography using silica gel is another critical step. Here, the stationary phase is polar (silica), and a non-polar mobile phase is used. More polar compounds adhere more strongly to the silica gel. A gradient of solvents, such as n-hexane and ethyl acetate, is used to elute the compounds, with the polarity of the mobile phase gradually increasing. ieeesem.com This method effectively separates compounds with different polarities present in the extract.

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of this compound to a high degree of purity, preparative HPLC is indispensable. acs.orgbjonnh.netresearchgate.net This high-resolution technique uses a reversed-phase column, often a C18 column, and a precisely controlled solvent gradient, such as aqueous methanol with a small amount of trifluoroacetic acid (TFA), to achieve fine separation of closely related compounds. acs.orgacs.org This method allows for the isolation of pure this compound from fractions that have been enriched through previous chromatographic steps. acs.org

Countercurrent Chromatography Approaches

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing the irreversible adsorption of the sample. slideshare.netufrj.br

Centrifugal Partition Chromatography (CPC): CPC is a form of countercurrent chromatography that utilizes a centrifugal force to hold a liquid stationary phase while a liquid mobile phase is passed through it. bjonnh.netufrj.br This technique is particularly useful for the separation of natural products. bjonnh.net The separation is based on the differential partitioning of the solutes between the two immiscible liquid phases. The selection of a suitable biphasic solvent system is crucial for a successful separation. wikipedia.org While direct application of CPC for the sole purpose of isolating this compound is not extensively detailed in the provided context, its use in the broader isolation of stilbenoids from Gnetum species, often in combination with preparative HPLC, has been reported. bjonnh.netresearchgate.net For instance, a combination of centrifugal partition chromatography and preparative HPLC was used to isolate a range of stilbenoids, including this compound, from the rhizomes of Gnetum africanum. bjonnh.netresearchgate.net

Advanced Purification Protocols

The following table summarizes the key chromatographic techniques used in the purification of this compound:

| Technique | Stationary Phase/Principle | Mobile Phase Example | Purpose in this compound Purification |

| ODS Column Chromatography | Octadecylated Silica (C18) | Methanol/Water gradient | Initial fractionation of the crude extract |

| Sephadex LH-20 | Hydroxypropylated Dextran | Ethanol or Methanol | Intermediate purification of polyphenols |

| Silica Gel Chromatography | Silica Gel | n-Hexane/Ethyl Acetate gradient | Separation based on polarity |

| Preparative HPLC | C18 Reversed-Phase | Aqueous Methanol with TFA | Final high-resolution purification |

| Centrifugal Partition Chromatography (CPC) | Liquid-Liquid Partitioning | Biphasic solvent system | Separation without a solid support |

Structural Elucidation and Stereochemical Characterization of Gnemonoside D

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule. For Gnemonoside D, comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were employed to piece together its complex structure acs.orgnih.govdokumen.pub. The analysis of proton (¹H) and carbon-13 (¹³C) chemical shifts, along with their correlations, confirmed the presence of a 1,2-diaryldihydrobenzofuran skeleton, characteristic of this class of compounds nih.govacs.org. Key correlations observed in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum were crucial in establishing the connectivity between the constituent resveratrol (B1683913) units nih.govacs.org. The relative stereochemistry of the two chiral centers in the dihydrobenzofuran core was elucidated through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments nih.gov.

Below is a table summarizing the ¹H and ¹³C NMR spectral data for this compound, which is essential for its structural verification.

High-Resolution Mass Spectrometry (HRMS/HR-ESI-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a compound, which is critical for determining its elemental composition. Through High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), the molecular formula of a related compound, 7a-epi-gnetin C, was definitively established as C₂₈H₂₂O₆ based on the measured m/z value of its sodium adduct [M+Na]⁺ nih.govacs.org. This technique is routinely applied to confirm the molecular formula of isolated natural products like this compound, ensuring the correct atomic makeup before further structural elucidation is undertaken acs.org. The precision of HRMS is indispensable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR and MS can define the planar structure and connectivity of a molecule, they often cannot determine the absolute configuration of its stereocenters. Chiroptical spectroscopic methods, which measure the differential interaction of chiral molecules with polarized light, are essential for this purpose.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. For complex molecules, the experimental ECD spectrum is compared with theoretical spectra calculated for possible stereoisomers nih.gov. In the structural analysis of stilbene (B7821643) oligomers closely related to this compound, the experimental ECD spectrum was shown to have good agreement with the spectrum calculated for the (7aS,8aS) configuration, allowing for its unambiguous assignment nih.govacs.org. This comparison between experimental data and computationally predicted spectra is a powerful method for assigning the absolute stereochemistry of natural products nih.gov.

Vibrational Circular Dichroism (VCD) spectroscopy is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD has emerged as a reliable and powerful tool for determining the absolute configuration of chiral molecules in solution acs.orgresearchgate.net. The absolute configuration of (-)-Gnemonoside D was unequivocally established as 7aS,8aS through the use of VCD spectroscopy acs.orgnih.gov. This was achieved by comparing the experimental VCD spectrum with the theoretical spectrum generated through quantum chemical calculations acs.orgnih.govresearchgate.net. The excellent agreement between the experimental and calculated spectra for the 7aS,8aS isomer provided definitive proof of its absolute stereochemistry acs.org.

Computational Chemistry in this compound Structural Analysis

Computational chemistry is an indispensable partner to modern spectroscopic techniques in structural elucidation nih.govnih.gov. For this compound and its isomers, computational methods, particularly Density Functional Theory (DFT) calculations, were vital in confirming the absolute configuration acs.orgnih.govresearchgate.net. Researchers calculate the theoretical ECD and VCD spectra for all possible stereoisomers of the molecule acs.orgnih.gov. These calculated spectra are then compared with the experimentally measured spectra. The absolute configuration is assigned to the stereoisomer whose calculated spectrum most closely matches the experimental one acs.orgnih.gov. This combination of VCD spectroscopy with DFT calculations has been successfully used to establish the 7aS,8aS absolute configuration for (-)-Gnemonoside D and related dimeric stilbene glucosides acs.orgnih.govresearchgate.net.

Biosynthesis and Biotransformation Pathways of Gnemonoside D

Precursors and Enzymatic Machinery in Stilbenoid Biosynthesis (e.g., Shikimate and Acetate (B1210297) Malonate Pathways, Resveratrol (B1683913) Synthase)

The biosynthesis of stilbenoids, including Gnemonoside D, is a complex process that originates from two primary metabolic routes: the shikimate pathway and the acetate-malonate pathway. researchgate.netoup.com The shikimate pathway, a crucial process in plants and microorganisms, provides the aromatic amino acid L-phenylalanine, which serves as the foundational precursor for the C6-C2 backbone of the stilbene (B7821643) structure. mdpi.commdpi.com

The journey from L-phenylalanine to the core stilbene structure involves a series of enzymatic reactions within the broader phenylpropanoid pathway. mdpi.comnih.govnih.gov Key enzymes orchestrate this transformation:

Phenylalanine ammonia-lyase (PAL) : This enzyme initiates the pathway by converting L-phenylalanine into trans-cinnamic acid. mdpi.commdpi.com

Cinnamate-4-hydroxylase (C4H) : Following the initial step, C4H hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.govresearchgate.net

4-coumarate:CoA ligase (4CL) : This enzyme activates p-coumaric acid by attaching a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA. nih.govresearchgate.net

Concurrently, the acetate-malonate pathway generates malonyl-CoA through the carboxylation of acetyl-CoA. mdpi.com The critical condensation step is catalyzed by Resveratrol Synthase , a type of stilbene synthase (STS). researchgate.netnih.gov This enzyme facilitates the joining of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to synthesize the fundamental stilbenoid monomer, resveratrol. researchgate.netnih.govresearchgate.net

Proposed Biosynthetic Route to this compound

This compound is a stilbenoid predominantly found in plants of the Gnetum genus, such as Gnetum gnemon (melinjo). researchgate.netmdpi.comundip.ac.id It is structurally identified as a monoglucoside of Gnetin C, which itself is a dimer of resveratrol. mdpi.comsemanticscholar.org Based on this structure, a biosynthetic pathway can be proposed.

The synthesis begins with the production of the resveratrol monomer as described in the previous section. The subsequent steps are believed to involve:

Oxidative Dimerization : Two molecules of resveratrol undergo an oxidative coupling reaction to form the dimer, Gnetin C. The stilbenoids found in the Gnetum genus are primarily composed of such monomers and dimers. researchgate.net

Glycosylation : The final step in the formation of this compound is the attachment of a single glucose molecule to the Gnetin C structure. mdpi.comnih.gov This glycosylation process, catalyzed by a specific glucosyltransferase, results in the formation of this compound. The presence of various gnemonosides (A, C, and D) in melinjo seeds, which are glucosides of Gnetin C, supports this proposed pathway. researchgate.netinnovareacademics.in

Biotransformation and Metabolic Fates of this compound

Once ingested, this compound undergoes significant metabolic changes, primarily within the digestive system.

In Vivo Conversion to Gnetin C in the Gastrointestinal Tract

Research has demonstrated that this compound, along with the related compound Gnemonoside A, is converted into its aglycone form, Gnetin C, within the gastrointestinal tract. mdpi.comsemanticscholar.org This biotransformation is crucial as it renders Gnetin C the principal stilbenoid component that is ultimately absorbed from melinjo seed extract into the bloodstream. mdpi.comsemanticscholar.org

Enzymatic Hydrolysis Mechanisms

The conversion of this compound to Gnetin C is an enzymatic hydrolysis reaction. researchgate.net As a glucoside, this compound has a glucose molecule attached via a glycosidic bond. This bond is cleaved by glycoside hydrolase enzymes. nih.gov Specifically, β-glucosidases, which are present in the intestinal mucosa and are also produced by gut microbiota, are responsible for this deglycosylation. acs.orgresearchgate.net This enzymatic action releases the glucose moiety and the active aglycone, Gnetin C, making it available for absorption. researchgate.netacs.org This process is a common fate for many dietary polyphenolic glucosides. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Gnetin C |

| Resveratrol |

| Gnemonoside A |

| Gnemonoside C |

| L-phenylalanine |

| trans-cinnamic acid |

| p-coumaric acid |

| p-coumaroyl-CoA |

| Malonyl-CoA |

Mechanistic Investigations of Biological Activities of Gnemonoside D in Vitro and Preclinical in Vivo

Enzyme Inhibition Studies

Pancreatic Lipase (B570770) Inhibition Mechanisms

Gnemonoside D, a stilbenoid found in the seeds of Gnetum gnemon, has been identified as an inhibitor of pancreatic lipase. researchgate.net In vitro studies have demonstrated that along with other stilbenoids like gnetin C and gnemonoside C, this compound contributes to the lipase inhibitory activity of extracts from melinjo seeds. researchgate.netacs.org The inhibition of pancreatic lipase is a key therapeutic strategy for managing obesity, as it reduces the absorption of dietary fats. researchgate.net

The specific inhibitory activity of isolated this compound has been reported, with an ethanol (B145695) extract of melinjo seeds containing this compound showing notable inhibition of lipase from porcine pancreas. researchgate.netacs.org While detailed kinetic studies on the isolated this compound are limited, the available data suggests its potential as a natural pancreatic lipase inhibitor. researchgate.netrasayanjournal.co.in The mechanism of inhibition by related polyphenolic compounds often involves binding to the enzyme, which can be competitive, non-competitive, or mixed, thereby interfering with its catalytic activity. nih.govresearchgate.netresearchgate.net

**Table 1: Pancreatic Lipase Inhibition by Compounds from *Gnetum gnemon***

| Compound | Reported Pancreatic Lipase Inhibition | Source |

|---|---|---|

| This compound | Yes | researchgate.net |

| Gnetin C | Yes | acs.org |

| Gnetin L | Yes | rasayanjournal.co.in |

| Gnemonoside C | Yes | acs.org |

| Resveratrol (B1683913) | No | researchgate.net |

| Gnemonoside A | No | researchgate.net |

Alpha-Amylase Inhibition Mechanisms

This compound has been shown to inhibit the activity of alpha-amylase, a key enzyme in carbohydrate digestion. acs.org The inhibition of this enzyme slows down the breakdown of complex carbohydrates into simple sugars, which can help in managing postprandial hyperglycemia. foodandnutritionjournal.org

In vitro studies have demonstrated that this compound, along with gnetin C and gnemonoside C, inhibits the hydrolysis of starch by α-amylase from porcine pancreas. acs.orgvdoc.pubresearchgate.net The inhibitory concentration (IC50) for this compound against α-amylase has been reported to be 277 µg/ml. 20.198.91 While the precise kinetic mechanism of inhibition by this compound has not been fully elucidated in the provided literature, molecular docking studies with other natural compounds suggest that inhibitors can bind to the active site of α-amylase, often through hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.govmdpi.commdpi.com

**Table 2: Alpha-Amylase Inhibitory Activity of Compounds from *Gnetum gnemon***

| Compound | IC50 (µg/ml) | Source |

|---|---|---|

| This compound | 277 | 20.198.91 |

| Gnetin C | 203 | 20.198.91 |

HMG-CoA Reductase Modulation

Extracts from the seeds of Gnetum gnemon, which contain this compound, have demonstrated inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. stuartxchange.orgsemanticscholar.orgui.ac.idjyoungpharm.org This enzyme is a critical rate-limiting step in the mevalonate (B85504) pathway of cholesterol biosynthesis, and its inhibition is a primary target for cholesterol-lowering therapies. phcogj.comdovepress.com

Angiotensin-Converting Enzyme (ACE) Inhibition Mechanisms

In silico studies have explored the potential of compounds from Gnetum gnemon seeds, including this compound, as inhibitors of angiotensin-converting enzyme (ACE). semanticscholar.orgresearchgate.net ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure.

Molecular docking studies have suggested that several stilbene (B7821643) derivatives from melinjo seeds have a better binding affinity for ACE than the commercial drug lisinopril. researchgate.netresearchgate.net Specifically, this compound, along with gnetin C and gnemonoside A, was identified as a potential ACE inhibitor due to its lower free energy of binding in docking simulations. researchgate.net However, in one molecular dynamics simulation study, this compound was not selected for further analysis because, as a glucoside of gnetin C, it was presumed that it might be hydrolyzed by other enzymes in vivo. semanticscholar.org Despite this, the initial docking results indicate a potential interaction with the ACE active site. semanticscholar.orgresearchgate.net

Xanthine (B1682287) Oxidase Inhibition Pathways

Extracts from Gnetum gnemon, which are known to contain this compound, have shown inhibitory activity against xanthine oxidase. scielo.br This enzyme is central to purine (B94841) metabolism and catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. rasayanjournal.co.in Inhibition of xanthine oxidase is a therapeutic approach for managing hyperuricemia and gout. nih.govnii.ac.jp

While direct in vitro studies on the xanthine oxidase inhibitory activity of isolated this compound are not extensively detailed in the provided search results, the activity of the extracts suggests a contribution from its phenolic constituents. scielo.br For instance, the related compound gnetin C has been shown to have an IC50 value of 133 µg/mL for xanthine oxidase inhibition. rasayanjournal.co.in The inhibitory mechanism of flavonoids and other polyphenols against xanthine oxidase often involves hydrophobic interactions and binding to the enzyme's active site. researchgate.net

Antioxidant and Redox Homeostasis Modulation

This compound, as a constituent of Gnetum gnemon seed extracts, is associated with significant antioxidant properties. researchgate.netnih.gov These extracts have demonstrated free radical scavenging activity. researchgate.net The antioxidant capacity of these extracts is believed to play a role in mitigating oxidative stress, a condition linked to various chronic diseases. nih.gov

Studies on melinjo seed extracts containing this compound have shown that they can modulate redox homeostasis. researchgate.net For example, consumption of these extracts has been linked to a decrease in circulating levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of DNA oxidation. researchgate.net The antioxidant effects of these stilbenoids are thought to contribute to the protective effects against oxidative-stress-induced cellular damage. researchgate.netnih.gov While the precise mechanisms of how this compound modulates cellular redox signaling pathways are still under investigation, its presence in potent antioxidant extracts points to its role in maintaining cellular redox balance.

Radical Scavenging Assays (e.g., DPPH Radical Scavenging Activity)

This compound, a stilbenoid found in the seeds of Gnetum gnemon, has demonstrated significant antioxidant properties in various in vitro assays. A key method for evaluating this activity is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. Studies have shown that this compound exhibits a potent ability to neutralize DPPH free radicals. nih.govresearchgate.net Its activity has been reported to be comparable to that of well-known antioxidants such as ascorbic acid and dl-alpha-tocopherol, indicating its potential as a natural free radical scavenger. nih.govresearchgate.net

The antioxidant capacity of extracts from Gnetum gnemon, which contain this compound, has also been extensively studied. For instance, an ethyl acetate (B1210297) fraction of melinjo seed extract showed a high DPPH scavenging activity with an IC50 value of 68.40 ± 1.9 μg/mL, which was significantly more potent than aqueous or N-hexane fractions. unila.ac.id Similarly, an ethanol extract of the leaves demonstrated an IC50 value of 39.10 µg/mL. uad.ac.id This capacity to donate a hydrogen atom or electron to a free radical is a crucial mechanism for mitigating oxidative stress.

Table 1: Comparative DPPH Radical Scavenging Activity

| Compound/Extract | Finding | Source(s) |

|---|---|---|

| This compound | Activity is similar to that of ascorbic acid and dl-alpha-tocopherol. | nih.gov, researchgate.net |

| Ethyl Acetate Fraction (Melinjo Seed) | IC50 value of 68.40 ± 1.9 μg/mL. | unila.ac.id |

| Ethanol Extract (Melinjo Leaf) | IC50 value of 39.10 µg/mL. | uad.ac.id |

| Ascorbic Acid (Standard) | IC50 value of 5.42 μg/mL. | unila.ac.id |

Prevention of Oxidative DNA Damage

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), can lead to significant damage to cellular macromolecules, including DNA. Extracts from Gnetum gnemon, containing this compound, have shown a significant capacity to prevent such oxidative DNA damage. researchgate.netresearchgate.net In vitro experiments using plasmid DNA have demonstrated that these extracts can inhibit iron-mediated DNA damage. researchgate.net For example, an unprocessed young leaf extract was found to inhibit 50% of DNA damage (IC50) at a concentration of 75.85 ng/mL. researchgate.net This protective effect is crucial, as oxidative DNA damage is implicated in the pathogenesis of numerous chronic diseases. researchgate.net

In a preclinical in vivo model, orally administered Melinjo Seed Extract (MSE), which is rich in resveratrol derivatives including this compound, was shown to reverse skin thinning in superoxide (B77818) dismutase (SOD1)-deficient mice. nih.gov This condition is associated with increased oxidative damage. The extract's ability to attenuate these age-related skin pathologies suggests it can suppress intrinsic superoxide generation, thereby protecting against tissue damage. nih.gov These findings highlight the potential of this compound and related compounds to protect DNA integrity by mitigating the effects of oxidative stress. researchgate.netnih.gov

Antimicrobial Activity and Cellular Targets (against food microorganisms and enterobacteria)

This compound has been identified as having moderate antimicrobial activity. nih.govresearchgate.net Research on stilbenoids isolated from Gnetum gnemon seeds revealed that, with the exception of gnemonoside A, these compounds demonstrated inhibitory effects against various microbes. nih.govresearchgate.net Specifically, ethanol extracts containing this compound were active against food microorganisms and enterobacteria. nih.govresearchgate.net

Studies on melinjo seed extracts have provided more specific data on this antimicrobial action. A 5% (w/v) ethanol extract of melinjo seed was effective in inhibiting the growth of several pathogenic bacteria. researchgate.net The minimum inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of these extracts have been determined for various strains, indicating their potential for application in food preservation or as therapeutic agents. researchgate.net

Table 2: Antimicrobial Activity of Melinjo Seed-Ethanol Extract

| Microorganism | MIC (μg/mL) | MBC (μg/mL) | Source(s) |

|---|---|---|---|

| Bacillus cereus ATCC 10876 | 0.26 | 1.02 | researchgate.net |

| Staphylococcus aureus ATCC 25953 | 0.26 | 1.02 | researchgate.net |

| Enterobacter aerogenes ATCC 13048 | 1.46 | 6.04 | researchgate.net |

Anti-inflammatory Pathways and Molecular Targets

While direct mechanistic studies on this compound are limited, the anti-inflammatory properties of Gnetum gnemon extracts and its constituent stilbenoids have been noted. nih.gov Chronic inflammation is a key factor in the development of many diseases, and phytochemicals are known to modulate these processes. mdpi.com The anti-inflammatory actions of plant-derived compounds often involve the suppression of key signaling pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK). mdpi.com

Anticancer and Antitumorigenic Mechanisms

Melinjo Seed Extract (MSE), which contains 5.44% this compound, has demonstrated significant and selective antiproliferative activity against a range of cancer cell lines in vitro. nih.gov The extract was shown to inhibit the growth of human and murine cancer cells, including pancreatic, prostate, breast, and colon cancer, in a concentration-dependent manner. nih.gov Notably, the cytotoxic effects were significantly lower in normal epithelial cells, suggesting that the extract selectively targets cancer cells. nih.gov The antitumor activity of Gnetin C, another major stilbenoid in the extract, was found to be more potent than that of trans-resveratrol. nih.gov

Table 3: IC50 Values for Melinjo Seed Extract (MSE) and Gnetin C Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 of MSE (μg/mL) | IC50 of Gnetin C (μM) | Source(s) |

|---|---|---|---|---|

| HT-29 | Human Colon Cancer | 37.5 | 39.5 | nih.gov |

| PC-3 | Human Prostate Cancer | 45.3 | 41.5 | nih.gov |

| PANC-1 | Human Pancreatic Cancer | 42.1 | 44.5 | nih.gov |

| MIA PaCa-2 | Human Pancreatic Cancer | 46.5 | 45.5 | nih.gov |

| MCF-7 | Human Breast Cancer | 48.2 | 47.5 | nih.gov |

| MDA-MB-231 | Human Breast Cancer | 49.3 | 46.5 | nih.gov |

| Colon-26 | Murine Colon Cancer | 45.2 | 42.5 | nih.gov |

A primary mechanism through which Melinjo Seed Extract (MSE) and its components inhibit tumor growth is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that MSE and its active constituent, Gnetin C, significantly induce apoptosis across various cancer cell types. nih.gov Mechanistic investigations suggest that this process is mediated, at least in part, through the activation of extrinsic apoptotic pathways. nih.govnih.gov

Specifically, Gnetin C was found to trigger both early and late-stage apoptosis by activating caspase-3 and caspase-7. nih.govnih.gov These effector caspases are central to the execution phase of apoptosis, cleaving cellular substrates and leading to cell death. nih.govfrontiersin.org Interestingly, the same studies observed that caspase-9, an initiator caspase in the intrinsic (mitochondrial) pathway, was not activated by MSE or Gnetin C in HT-29 or PC-3 cells. nih.gov This finding suggests that the pro-apoptotic effects of these stilbenoids, likely including the contribution of this compound, are channeled primarily through a caspase-3/7-dependent, but caspase-9-independent, mechanism. nih.gov

Anti-Angiogenic Effects and Endothelial Cell Function Modulation (e.g., Human Umbilical Vein Endothelial Cells (HUVEC))

This compound has been evaluated for its anti-angiogenic properties, particularly its effects on Human Umbilical Vein Endothelial Cells (HUVEC), which are crucial in the process of angiogenesis (the formation of new blood vessels). Research investigating the bioactivity of various resveratrol derivatives isolated from melinjo (Gnetum gnemon L.) seed extract has shown that this compound exhibits specific inhibitory actions.

In one study, this compound was found to inhibit the proliferation of HUVECs. nih.govresearchgate.net However, it did not show an inhibitory effect on tube formation, a key step in the formation of a capillary network. nih.gov This selective activity distinguishes it from other compounds in the same extract, such as gnetin C and gnetin L, which were found to markedly inhibit both HUVEC proliferation and tube formation. nih.govresearchgate.net The ethanol extract of melinjo seeds and gnetin C were also observed to reduce the viability of tube-forming HUVECs, an effect accompanied by the inactivation of ERK1/2, a component of the MAPK signaling pathway. nih.gov

| Compound | HUVEC Proliferation Inhibition | HUVEC Tube Formation Inhibition |

|---|---|---|

| This compound | Yes | No |

| Gnemonoside C | Yes | No |

| Gnetin C | Yes | Yes |

| Gnetin L | Yes | Yes |

| Gnemonoside A | Almost No Effect | Almost No Effect |

Interaction with Cancer-Related Signaling Pathways (e.g., PI3K/AKT, MAPK, mTOR, p53, MTA1)

The interaction of this compound and related compounds from Gnetum gnemon with cancer-related signaling pathways has been a subject of network pharmacology and preclinical studies. These pathways, including PI3K/AKT/mTOR and MAPK, are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. mdpi.comnih.gov

Molecular Docking for Potential Cancer Targets (e.g., GPCRs, AKT1)

Molecular docking simulations have been employed to explore the therapeutic potential of metabolites from Gnetum gnemon, including this compound, by predicting their binding affinity to key cancer targets. researchgate.netjapsonline.com These computational studies help to identify which compounds are most likely to interact with specific proteins and elucidate potential mechanisms of action at a molecular level.

One area of focus has been the G Protein-Coupled Receptors (GPCRs), which are integral membrane proteins that have emerged as significant drug targets in cancer therapy. nih.gov A network pharmacology and molecular docking study identified 265 targets associated with bioactive compounds from Gnetum gnemon for the treatment of GPCR-related cancers. researchgate.net While the study highlighted the strong binding affinity of other compounds like gnetin A and gnetin C with hub targets such as MAPK3, SRC, EGFR, and MTOR, it established a framework that includes the broader spectrum of the plant's stilbenoids. researchgate.netnih.gov

Another critical target is AKT1, a key kinase in the PI3K/AKT signaling pathway that is frequently overexpressed in various cancers. mdpi.com Molecular docking studies have been conducted to evaluate how Gnetum gnemon metabolites bind to AKT1. japsonline.comjapsonline.com In one such study, several stilbenoids were docked against the AKT1 protein. The results identified another compound, gnetin C, as a potent allosteric inhibitor of AKT1. japsonline.com Although this compound was part of the group of metabolites identified from the plant, these specific docking studies highlighted other constituents as having stronger binding interactions with AKT1. japsonline.comjapsonline.com

Immunomodulatory Effects on Immune Cell Subsets (e.g., Cytokine Production in Peyer's Patch Cells)

The immunomodulatory potential of this compound has been investigated by examining its effect on cytokine production in immune cells from Peyer's patches. nih.gov Peyer's patches are critical sites for initiating intestinal immune responses. frontiersin.org

In an ex vivo study, various stilbenoids isolated from Gnetum gnemon fruit, including this compound, were tested for their ability to modulate T-helper (Th) cytokine production in cultured Peyer's patch cells from mice. nih.govthieme-connect.com The study measured the production of Th1 cytokines (IL-2, IFN-γ) and Th2 cytokines (IL-4, IL-5). nih.gov The results showed that oral administration of a 50% ethanol extract of the fruit significantly enhanced the production of Th1 cytokines without affecting Th2 cytokines. nih.govthieme-connect.com However, when the isolated compounds were tested individually, this compound did not significantly alter the production of either Th1 or Th2 cytokines. nih.gov The most potent activity was observed with a newly identified compound, gnemonoside M, which strongly enhanced Th1 cytokine production. nih.govresearchgate.net

| Compound Tested | Effect on Th1 Cytokine Production (IL-2, IFN-γ) | Effect on Th2 Cytokine Production (IL-4, IL-5) |

|---|---|---|

| 50% Ethanol Extract | Significantly Enhanced | Not Affected |

| This compound | Not Significantly Affected | Not Significantly Affected |

| Gnemonoside M | Strongly Enhanced | Not Specified |

| Resveratrol | Not Significantly Affected | Not Significantly Affected |

| Gnetin C | Not Significantly Affected | Not Significantly Affected |

Neuroprotective Potential and Associated Mechanisms

Based on a review of the available scientific literature, there is currently no specific research detailing the neuroprotective potential or the associated molecular mechanisms of the isolated compound this compound. While other natural compounds, such as ginsenosides, have been studied for their neuroprotective effects against conditions like cerebral ischemia and Alzheimer's disease, similar investigations focused on this compound have not been reported in the searched sources. nih.govnih.gov

Antimalarial Activity (e.g., Plasmodium falciparum Pantothenate Kinase Inhibition)

This compound has been identified as an inhibitor of Plasmodium falciparum pantothenate kinase (PfPanK), a key enzyme in the coenzyme A biosynthetic pathway, which is essential for the malaria parasite's survival. nih.govanu.edu.au

In a study focused on identifying inhibitors of PfPanK1 from natural products, this compound demonstrated inhibitory activity against the enzyme. nih.gov It was subsequently tested for its activity against the erythrocytic stage of P. falciparum parasites, where it showed an IC₅₀ value of 1.9 ± 0.6 µM. nih.gov However, the researchers noted that the IC₅₀ value against the whole parasite was more than 10-fold lower than its IC₅₀ value against the isolated enzyme. This discrepancy suggests that the potent antimalarial efficacy of this compound may be due to off-target effects in addition to its inhibition of PfPanK1. nih.gov In contrast, another compound tested, gnetin C, showed comparable IC₅₀ values against both the enzyme and the parasite. nih.gov While extracts from Gnetum gnemon leaves have also shown antiplasmodial activity in other studies, those investigations attributed the effects to different isolated compounds, such as ursolic acid. nih.govresearchgate.net

Endothelial Senescence Modulation (considering its presence in active extracts)

The role of this compound in modulating endothelial senescence has been examined as part of a broader investigation into the main stilbenoid derivatives from Gnetum gnemon seed extract. acs.orgnih.gov Endothelial senescence contributes to age-related vascular dysfunction, and extracts from Gnetum gnemon have been shown to protect against it in preclinical models. taylorandfrancis.com

An in vitro study was conducted to determine which specific compounds were responsible for these protective effects. acs.orgresearchgate.net Senescence was induced in Human Umbilical Vein Endothelial Cells (HUVECs) using hydrogen peroxide. nih.gov The cells were then treated with the four main stilbenoid derivatives isolated from the seed extract: gnetin C, gnemonoside A, this compound, and trans-resveratrol. acs.orgnih.gov The results clearly indicated that the prevention of endothelial senescence was attributable to trans-resveratrol, which increased the expression of endothelial nitric oxide synthase and SIRT1. acs.orgnih.gov In this specific assay, this compound, along with gnetin C and gnemonoside A, had no protective effect against induced endothelial senescence. acs.orgnih.govresearchgate.net This finding suggests that while this compound is present in active extracts, other components are responsible for this particular biological activity. acs.org

Structure Activity Relationship Sar Studies of Gnemonoside D and Its Analogues

Impact of Glycosylation on Biological Activity

Glycosylation, the attachment of sugar moieties to a molecule, significantly impacts the biological properties of stilbenoids. In the case of Gnemonoside D, which is a glycoside of gnetin C, the presence of a glucose unit alters its activity compared to its aglycone form.

Research indicates that the glycosylation of stilbenoids can decrease certain biological activities. For instance, studies on the antioxidant capacity of stilbene (B7821643) oligomers from Gnetum gnemon seeds, measured by the oxygen radical absorbance capacity (ORAC) assay, revealed that glycosylated forms like Gnemonoside A, Gnemonoside C, and this compound were less active than their non-glycosylated counterpart, gnetin C. acs.orgnih.gov This suggests that the free hydroxyl groups on the aromatic rings are crucial for antioxidant activity, and their substitution with a glucose molecule, as seen in this compound, diminishes this effect. acs.orgnih.gov

Specifically, the glucosylation of the hydroxyl group at the C-4b position in the B₁ ring is a distinguishing feature of this compound. acs.orgclockss.org This modification is shown to reduce the antioxidant potential when compared to the aglycone gnetin C. nih.gov

However, glycosylation is not always detrimental to biological function and can influence other properties such as solubility and bioavailability. While direct data on this compound's bioavailability is limited, it is known that in the gastrointestinal tract, gnemonosides, including this compound, can be converted into gnetin C. researchgate.netnih.gov This in-vivo deglycosylation suggests that glycosylated forms may act as prodrugs, releasing the more active aglycone after administration.

The following table summarizes the comparative antioxidant activity of this compound and related compounds.

| Compound | Structure | Key Structural Difference from Gnetin C | Antioxidant Activity (ORAC) relative to Gnetin C |

| Gnetin C | Aglycone | - | Higher |

| Gnemonoside A | Diglucoside | Glucosylation at C-4a and C-4b hydroxyls | Lower nih.gov |

| Gnemonoside C | Monoglucoside | Glucosylation at C-4a hydroxyl | Lower nih.gov |

| This compound | Monoglucoside | Glucosylation at C-4b hydroxyl | Lower nih.gov |

This table is based on findings that glucosylation of hydroxyl groups on the stilbenoid structure decreases antioxidant activity. nih.gov

Comparative SAR with Gnetin C, Resveratrol (B1683913), and Other Stilbenoid Oligomers

The structure of this compound, a resveratrol dimer glycoside, invites comparison with its constituent monomer, resveratrol, its aglycone, gnetin C, and other related stilbenoid oligomers. These comparisons are crucial for understanding the structure-activity relationships that govern their biological effects.

Gnetin C: As the direct aglycone of this compound, gnetin C provides the most direct comparison for the effects of glycosylation. As mentioned previously, the free hydroxyl groups of gnetin C contribute to a stronger antioxidant activity compared to this compound. nih.gov Beyond antioxidant effects, both gnetin C and this compound have been investigated for other activities. For example, both compounds, along with Gnemonoside C, were found to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion. researchgate.netacs.org This suggests that the core dimeric stilbenoid structure is important for this particular inhibitory action. In some biological systems, the oral bioavailability of gnetin C has been found to be better than that of resveratrol. innovareacademics.in

Resveratrol: Resveratrol is a well-studied stilbenoid monomer and serves as a fundamental building block for oligomers like this compound. researchgate.net Structurally, this compound is significantly larger and more complex. While resveratrol has demonstrated a wide range of biological activities, including anti-inflammatory and anticancer effects, its oligomers often exhibit different or more potent effects. nih.govresearchgate.net For instance, in studies on endothelial senescence, trans-resveratrol was shown to have a protective effect by increasing the expression of SIRT1, whereas gnetin C, gnemonoside A, and this compound had no such effect. nih.gov Conversely, certain stilbenoid oligomers have shown more potent anti-inflammatory and anticancer effects than resveratrol. researchgate.net

Other Stilbenoid Oligomers: The class of stilbenoid oligomers is vast, including dimers, trimers, and tetramers with varying linkages and substitutions. innovareacademics.in The biological activities of these compounds are highly dependent on their specific structures. For example, some oligostilbenes have demonstrated potent inhibitory effects against neuroinflammation. innovareacademics.in The dimerization of resveratrol to form structures like gnetin C, and its subsequent glycosylation to this compound, creates molecules with distinct properties. Studies have shown that various oligostilbenes from Gnetum species exhibit free radical scavenging and antimicrobial activities. innovareacademics.insemanticscholar.org

The following table provides a comparative overview of the structural features and selected biological activities of this compound and related stilbenoids.

| Compound | Class | Key Structural Features | Selected Biological Activities |

| This compound | Resveratrol Dimer Glycoside | Dimeric structure with one glucose unit. clockss.org | α-amylase inhibition researchgate.netacs.org |

| Gnetin C | Resveratrol Dimer | Dimeric structure, aglycone of this compound. nih.gov | Higher antioxidant activity than its glycosides nih.gov, α-amylase inhibition researchgate.netacs.org |

| Resveratrol | Stilbenoid Monomer | Single stilbene unit. researchgate.net | Protects against endothelial senescence nih.gov, anti-inflammatory nih.gov |

| Other Stilbenoid Oligomers (e.g., Gnetin L, Gnetin E) | Resveratrol Oligomers | Dimeric or higher-order oligomers with varied linkages. nih.gov | Antioxidant activity nih.gov, antimicrobial activity innovareacademics.in |

Influence of Stereochemistry on Bioactivity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of chiral molecules like this compound. This compound possesses several stereocenters, and their specific configuration influences how the molecule interacts with biological targets such as enzymes and receptors.

The core structure of this compound is based on gnetin C, which has defined stereochemistry at its chiral centers. clockss.org Studies on related stilbene oligomers have highlighted the importance of stereochemistry for their activity. For example, in a study of stilbene dimers from Gnetum gnemon, a change in the stereochemistry at the C-7a position was found to decrease antioxidant activity. acs.orgnih.gov This indicates that the specific spatial orientation of the substituent groups is crucial for the molecule's ability to scavenge free radicals.

While specific studies focusing solely on the stereoisomers of this compound and their differential bioactivities are not extensively detailed in the provided context, the principles of stereochemistry's influence are well-established for related compounds. The relative stereochemistry of the chiral centers in the dihydrobenzofuran core of these oligomers is typically determined by techniques such as Nuclear Overhauser Effect (NOE) experiments in NMR spectroscopy. nih.gov The absolute configuration is often elucidated by comparing its electronic circular dichroism (ECD) spectrum with those of known structures. nih.gov

The importance of stereochemistry can be illustrated by comparing gnetin C with its epimer, 7a-epi-gnetin C. These two molecules have the same chemical formula and connectivity but differ in the spatial arrangement at the C-7a position. nih.gov This single stereochemical difference can lead to variations in their biological profiles, as seen in the slightly different antioxidant activities reported for these compounds. nih.gov

Given that this compound is a glycoside of gnetin C, it is highly probable that its own biological activity is similarly dependent on the stereochemical integrity of its core structure and the anomeric configuration of the attached glucose molecule.

Advanced Analytical Profiling and Quantitative Analysis of Gnemonoside D

High-Performance Liquid Chromatography (HPLC) Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. openaccessjournals.comwikipedia.orgopenaccessjournals.com Its application is essential for ensuring the quality and consistency of products containing Gnemonoside D. The development of a robust HPLC method involves optimizing several parameters to achieve good resolution, sensitivity, and accuracy. openaccessjournals.comeurachem.org

A typical HPLC system consists of a solvent delivery pump, an injector, a separation column (the stationary phase), a detector, and a data acquisition system. shimadzu.com The separation is based on the differential partitioning of the analyte between the mobile phase (a solvent or mixture of solvents) and the stationary phase. shimadzu.com For compounds like this compound, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. researchgate.net

Detailed Research Findings:

Research has focused on developing and validating HPLC methods for the analysis of stilbenoids, including this compound, in plant extracts and biological fluids. These methods are crucial for quality control and pharmacokinetic studies.

One study details an HPLC analysis for the quantification of various stilbenes, including this compound, in plasma samples. oatext.com The separation was achieved using a reversed-phase C18 column. oatext.com The mobile phase typically consists of a gradient of an aqueous solvent (often with a pH modifier like phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, with monitoring at a wavelength around 280 nm, which is characteristic for phenolic compounds. researchgate.net

Method validation is a critical aspect of developing analytical protocols, ensuring the method is reliable and reproducible. openaccessjournals.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). openaccessjournals.commdpi.com Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a proportional relationship between concentration and detector response. eurachem.orgmdpi.com Accuracy is determined by comparing the measured concentration to a known true value, often through recovery studies in spiked samples. eurachem.org Precision refers to the closeness of repeated measurements and is assessed at different levels (e.g., repeatability and intermediate precision). eurachem.org The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. mdpi.com For this compound, these values are typically in the low µg/mL range. mdpi.com

Table 1: Example of HPLC Method Parameters for Stilbenoid Analysis

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) system wikipedia.orgopenaccessjournals.com |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient elution with Solvent A (e.g., water with 0.1% phosphoric acid) and Solvent B (e.g., acetonitrile) researchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 25-40°C oatext.commdpi.com |

| Injection Volume | 10-20 µL researchgate.netmdpi.com |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector researchgate.net |

| Detection Wavelength | ~280 nm researchgate.net |

| Internal Standard | Flavone or other suitable compound researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomic Profiling and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective analytical tool. wikipedia.org This technique is particularly valuable for metabolomic studies, where the goal is to identify and quantify a wide range of metabolites in a biological sample. wikipedia.orgnih.gov LC-MS is instrumental in detecting this compound and its metabolites in complex biological matrices like plasma. oatext.com

An LC-MS system funnels the eluent from the LC column into the ion source of the mass spectrometer. wikipedia.org The ion source, commonly an electrospray ionization (ESI) source, generates charged ions from the analyte molecules. nih.gov These ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z) and detected. nih.gov

Detailed Research Findings:

LC-MS has been successfully applied for the pharmacokinetic evaluation of stilbene (B7821643) derivatives from melinjo extract, including this compound. oatext.com In these studies, a triple quadrupole mass spectrometer is often used, operating in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. oatext.com The MRM mode involves monitoring a specific precursor ion-to-product ion transition for the analyte of interest.

The quantification of this compound in plasma has been achieved using LC-MS/MS. oatext.com The process involves extracting the analyte from the plasma, followed by chromatographic separation and mass spectrometric detection. oatext.com The use of a plasma matrix standard curve is essential for accurate quantification. oatext.com The limits of detection (LOD) and quantification (LOQ) for this compound using LC-MS are determined by the signal-to-noise ratio, typically set at 3 for LOD and 10 for LOQ. oatext.com

Metabolomic profiling using LC-MS allows for the untargeted analysis of all detectable metabolites in a sample, which can lead to the discovery of new biomarkers or metabolic pathways affected by this compound. nih.gov These studies often utilize high-resolution mass spectrometers to accurately determine the mass of the detected ions, aiding in their identification. lcms.cz

Table 2: Example of LC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC/UPLC) frontlinegenomics.com |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) oatext.com |

| Mobile Phase | Gradient of water and acetonitrile oatext.com |

| Flow Rate | 0.3 mL/min oatext.com |

| Mass Spectrometer | Triple quadrupole mass spectrometer oatext.com |

| Ion Source | Electrospray Ionization (ESI) in negative or positive mode oatext.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) oatext.com |

| Software | Specialized software for data acquisition and analysis (e.g., MassLynx) oatext.com |

Development of Standardized Analytical Protocols

The development of standardized analytical protocols is crucial for ensuring the consistency and comparability of results across different laboratories and studies. A standardized protocol for this compound would encompass all stages of the analytical process, from sample preparation to data analysis.

Key components of a standardized protocol include:

Sample Preparation: Detailed procedures for the extraction of this compound from the matrix (e.g., plant material, food product, or biological fluid). This includes specifying the extraction solvent, temperature, and duration.

Chromatographic Conditions: Precise details of the HPLC or LC-MS method, including the column type and dimensions, mobile phase composition and gradient, flow rate, and column temperature.

Mass Spectrometry Parameters (for LC-MS): Specific settings for the ion source (e.g., capillary voltage, gas flow rates) and the mass analyzer (e.g., MRM transitions, collision energies).

Method Validation: A comprehensive validation report demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness according to established guidelines (e.g., ICH, FDA). openaccessjournals.com

Reference Standards: The use of a well-characterized, pure reference standard of this compound for calibration and quantification.

Quality Control: The regular analysis of quality control (QC) samples at different concentrations to monitor the performance of the method over time.

Currently, while various methods for the analysis of stilbenoids exist, a universally adopted standardized protocol specifically for this compound is not yet established. The development of such a protocol would be a significant step forward in the research and quality control of this compound.

Future Research Avenues and Academic Perspectives

Elucidation of Undiscovered Bioactivity Mechanisms

Current research indicates that gnemonoside D, often as part of a melinjo seed extract (MSE), possesses antioxidant and α-amylase inhibition activities. acs.org However, the precise molecular mechanisms underlying these and other potential bioactivities are not fully understood. Future studies should aim to unravel the specific signaling pathways and molecular targets modulated by this compound. For instance, while MSE has been shown to decrease circulating levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of DNA oxidation, the direct contribution and mechanism of this compound to this effect requires further investigation. oatext.com

Network pharmacology and molecular docking are computational tools that can be employed to predict and analyze the interactions between bioactive compounds and biological targets. nih.govmdpi.com Applying these methods to this compound could help identify potential protein targets and signaling pathways involved in its bioactivity, offering insights into its undiscovered mechanisms. nih.gov Such in silico approaches can guide further in vitro and in vivo experiments to validate these predictions. japsonline.comjapsonline.com

Investigation of Enzyme Systems Involved in this compound Biosynthesis

The biosynthesis of complex natural products like this compound involves a series of enzymatic reactions. uni-konstanz.de While the general pathways for stilbenoid biosynthesis are known, the specific enzymes responsible for the glycosylation of gnetin C to form this compound in Gnetum gnemon have not been fully characterized. researchgate.net Identifying and characterizing these enzymes, likely belonging to the glycosyltransferase family, is a critical area for future research.

Understanding the enzymatic machinery will not only shed light on the plant's metabolic pathways but also open possibilities for biotechnological production of this compound. psu.edu Techniques such as gene silencing or overexpression of candidate enzyme-encoding genes in the melinjo plant, coupled with metabolite analysis, could confirm their roles in this compound synthesis. Furthermore, heterologous expression of these enzymes in microbial systems could be explored as a sustainable method for its production. mdpi.com

Exploration of Synergistic Effects with Other Phytochemicals in Extracts

Melinjo seed extract contains a variety of stilbenoids, including resveratrol (B1683913), gnetin C, gnemonoside A, and gnemonoside C, in addition to this compound. researchgate.netmdpi.com It is plausible that the observed biological effects of the extract are not due to a single compound but rather the result of synergistic interactions between these phytochemicals. nuevo-group.com Future research should focus on investigating these potential synergies.

Studies could be designed to compare the bioactivity of pure this compound with that of the complete extract and various combinations of its constituent stilbenoids. oatext.com This approach could reveal whether the presence of other compounds enhances the solubility, bioavailability, or efficacy of this compound. nuevo-group.com Understanding these interactions is crucial for standardizing extracts for therapeutic use and could lead to the development of more potent phytochemical-based interventions.

Application of Omics Technologies in this compound Research (e.g., Transcriptomics, Proteomics)

The application of "omics" technologies, such as transcriptomics and proteomics, offers a powerful, systems-level approach to understanding the biological effects of this compound. researchgate.nethumanspecificresearch.orgnih.gov These technologies can provide a comprehensive overview of the changes in gene and protein expression in cells or tissues upon treatment with this compound. uninet.edu

Transcriptomics can identify genes whose expression is significantly altered by this compound, providing clues about the cellular pathways it affects. frontiersin.org For example, RNA-Seq analysis of cells treated with this compound could reveal upregulation of genes involved in antioxidant defense or downregulation of pro-inflammatory genes. nih.gov

Proteomics can identify the proteins that are differentially expressed or post-translationally modified in response to this compound treatment. nih.govmdpi.com This can help to pinpoint the direct protein targets of the compound and elucidate its mechanism of action at a molecular level. ouc.edu.cn Integrated analysis of transcriptomic and proteomic data can provide a more complete picture of the cellular response to this compound, bridging the gap between gene expression and functional protein activity. frontiersin.org

Q & A

Q. How do I design initial concentration-response experiments for Gnemonoside D to assess its biological activity?

- Methodological Answer : Begin with dose-ranging studies (e.g., 0–5 μM) to establish a dynamic response curve. For example, a study using H2AX protein expression as a biomarker showed increased activity at 1.25–5 μM concentrations, with optimal effects at 2.5 μM after 24 hours . Use cell viability assays (e.g., MTT) to rule out cytotoxicity at higher doses. Ensure replicates (n ≥ 3) and include vehicle controls (0 μM) to normalize data.

Q. What criteria should guide the formulation of a research question about this compound’s mechanism of action?

- Methodological Answer : Align the question with gaps in existing literature, such as "How does this compound modulate H2AX phosphorylation compared to structurally related compounds (e.g., Gnemonoside A)?" Ensure specificity by defining variables (e.g., cell type, exposure duration) and measurable outcomes (e.g., γH2AX foci count) .

Q. How can I ensure reproducibility when documenting experimental protocols for this compound studies?

- Methodological Answer : Maintain a detailed lab notebook with exact reagent sources (e.g., catalog numbers), incubation times, and environmental conditions (e.g., CO₂ levels). Use standardized protocols for data storage (e.g., FAIR principles) and share raw datasets in public repositories. Evidence suggests poor reproducibility often stems from undocumented minor protocol variations .

Advanced Research Questions

Q. How should I analyze contradictory data between my findings on this compound’s bioactivity and prior studies?

- Methodological Answer : Conduct a systematic review of variables that may explain discrepancies, such as cell line differences (e.g., primary vs. immortalized cells) or assay sensitivity. For instance, this compound’s H2AX activation in epithelial cells may differ from fibroblast models due to basal DNA repair capacity . Use meta-analysis tools to quantify heterogeneity across studies .

Q. What statistical approaches are optimal for interpreting dose-dependent effects of this compound in time-course experiments?

- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. For time-series data, use mixed-effects models to account for intra-experiment variability. In a study comparing 3-hour vs. 24-hour exposures, ANOVA with post-hoc Tukey tests revealed significant differences in H2AX expression (p < 0.01) .

Q. How can I integrate multi-omics approaches to explore this compound’s polypharmacology?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets. For example, pairing γH2AX imaging with phosphoproteomics may reveal kinase networks activated by this compound. Validate hits using siRNA knockdown or pharmacological inhibitors .

Data Presentation & Validation

Q. What strategies effectively present this compound’s dose-response data in manuscripts?

- Methodological Answer : Use combined bar graphs (mean ± SEM) for discrete concentrations and line charts for continuous gradients. Avoid duplicating data in tables and figures. Highlight key findings, such as the 2.5 μM threshold for significant H2AX activation, using asterisks (***p < 0.001) .

Q. How do I validate this compound’s target engagement in cellular assays?

- Methodological Answer : Employ orthogonal methods like cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET). For example, CETSA can confirm direct binding to DNA repair proteins, while BRET quantifies real-time interactions in live cells .

Ethical & Computational Considerations

Q. What ethical guidelines apply to in vivo studies of this compound’s genotoxicity?

Q. How can I leverage cheminformatics tools to predict this compound’s ADMET properties?

- Methodological Answer : Use platforms like SwissADME or ADMETlab to estimate bioavailability, metabolic stability, and toxicity. Cross-validate predictions with experimental Caco-2 permeability assays and hepatic microsome stability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.